tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate
Brand Name: Vulcanchem
CAS No.: 2154245-24-4
VCID: VC12007160
InChI: InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N=S1(=O)CCNCC1
Molecular Formula: C9H18N2O3S
Molecular Weight: 234.32 g/mol

tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate

CAS No.: 2154245-24-4

Cat. No.: VC12007160

Molecular Formula: C9H18N2O3S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)carbamate - 2154245-24-4

Specification

CAS No. 2154245-24-4
Molecular Formula C9H18N2O3S
Molecular Weight 234.32 g/mol
IUPAC Name tert-butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate
Standard InChI InChI=1S/C9H18N2O3S/c1-9(2,3)14-8(12)11-15(13)6-4-10-5-7-15/h10H,4-7H2,1-3H3
Standard InChI Key VLRCXNRCHGJCFV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N=S1(=O)CCNCC1
Canonical SMILES CC(C)(C)OC(=O)N=S1(=O)CCNCC1

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of a thiomorpholine backbone (a six-membered ring containing sulfur and nitrogen) oxidized to a sulfoximine structure (1λ⁶-thiomorpholin-1-ylidene). The tert-butyl carbamate group (-OC(=O)N) is attached to the sulfoximine nitrogen, conferring steric bulk and stability. The SMILES notation (CC(C)(C)OC(=O)N=S1(=O)CCNCC1) and InChIKey (VLRCXNRCHGJCFV-UHFFFAOYSA-N) provide precise structural descriptors .

Table 1: Key Identifiers

PropertyValueSource
CAS Number2154245-24-4
Molecular FormulaC₉H₁₈N₂O₃S
Molecular Weight234.32 g/mol
IUPAC Nametert-Butyl N-(1-oxo-1,4-thiazinan-1-ylidene)carbamate

Synthesis and Reactivity

Reactivity Profile

The sulfoximine group exhibits nucleophilic character at the nitrogen, enabling reactions with electrophiles. The carbamate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding secondary amines and carbonic acid derivatives .

Physical and Chemical Properties

Predicted Collision Cross-Section (CCS)

Ion mobility spectrometry data predict CCS values for common adducts:

Table 2: CCS Values for Adducts

Adductm/zCCS (Ų)
[M+H]⁺235.11110152.6
[M+Na]⁺257.09304159.7
[M-H]⁻233.09654151.6

Spectral Data

  • IR: Expected peaks for N-H (3300 cm⁻¹), C=O (1700 cm⁻¹), and S=O (1050 cm⁻¹).

  • NMR: Protons on the thiomorpholine ring resonate at δ 3.0–4.0 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .

Applications and Research Significance

Industrial Applications

No industrial uses are reported, but its stability and solubility profile (logP ~2.1) make it a candidate for agrochemical intermediates .

Hazard StatementCodeRisk
H302Oral toxicityHarmful if swallowed
H315Skin irritationCauses skin irritation
H335Respiratory toxicityMay cause respiratory irritation

Precautions

  • Use personal protective equipment (gloves, goggles).

  • Store in a cool, dry place under inert atmosphere .

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